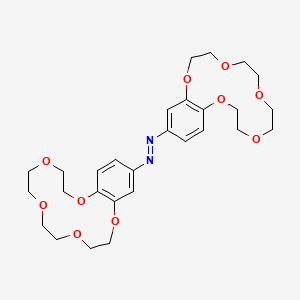
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene is a complex organic compound belonging to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium iodide. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metal ions.
Mécanisme D'action
The mechanism of action of Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal cations, enhancing their reactivity and selectivity in various chemical reactions. This coordination can influence molecular targets and pathways, making the compound valuable in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene include:
Benzo-15-crown-5: This compound is also a crown ether with similar complexation properties but differs in its specific structure and applications.
Bis((2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecin-15-yl)methyl) heptanedioate: This compound has a similar core structure but includes additional functional groups that modify its properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for selective and stable complexation with metal ions, making it highly valuable in various scientific and industrial fields.
Activité Biologique
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C34H44N2O14
- Molecular Weight : 676.70476 g/mol
- CAS Number : 69271-98-3
The compound features a unique structure characterized by multiple fused rings and functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Various studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antineoplastic Activity : Preliminary data suggest potential anticancer properties due to the ability of related compounds to induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against Staphylococcus aureus and E. coli | |
| Antifungal | Active against Candida albicans | |
| Anticancer | Induces apoptosis in various cancer cell lines |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may interact with bacterial cell membranes leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
- DNA Interaction : Similar compounds have been shown to intercalate DNA strands or inhibit topoisomerases leading to cell death.
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of various derivatives of benzopentaoxacyclopentadecin compounds:
- Methodology : Compounds were tested against several bacterial strains using disk diffusion and broth microdilution methods.
- Results : The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis, indicating significant antibacterial activity .
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects of benzopentaoxacyclopentadecin derivatives on cancer cell lines:
Propriétés
Formule moléculaire |
C28H38N2O10 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)diazene |
InChI |
InChI=1S/C28H38N2O10/c1-3-25-27(39-19-15-35-11-7-31-5-9-33-13-17-37-25)21-23(1)29-30-24-2-4-26-28(22-24)40-20-16-36-12-8-32-6-10-34-14-18-38-26/h1-4,21-22H,5-20H2 |
Clé InChI |
GYEVINVEPNTDRN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2=C(C=C(C=C2)N=NC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















